molecular formula C8H7IN2S B13667743 5-Iodo-2-methylbenzo[d]thiazol-6-amine

5-Iodo-2-methylbenzo[d]thiazol-6-amine

Cat. No.: B13667743
M. Wt: 290.13 g/mol
InChI Key: ADJWAPGQGOIDHI-UHFFFAOYSA-N
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Description

5-Iodo-2-methylbenzo[d]thiazol-6-amine is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 2nd position, and an amine group at the 6th position on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylbenzo[d]thiazol-6-amine typically involves the iodination of 2-methylbenzo[d]thiazol-6-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the 5th position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methylbenzo[d]thiazol-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

5-Iodo-2-methylbenzo[d]thiazol-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Iodo-2-methylbenzo[d]thiazol-6-amine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and mood disorders .

Comparison with Similar Compounds

    2-Methylbenzo[d]thiazol-6-amine: Lacks the iodine substituent but shares similar core structure and properties.

    5-Bromo-2-methylbenzo[d]thiazol-6-amine: Similar to the iodine derivative but with a bromine atom instead of iodine.

    2-Methylbenzo[d]thiazol-6-ol: Contains a hydroxyl group instead of an amine group at the 6th position.

Uniqueness: 5-Iodo-2-methylbenzo[d]thiazol-6-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in specific chemical reactions and may also affect its binding affinity to biological targets .

Properties

Molecular Formula

C8H7IN2S

Molecular Weight

290.13 g/mol

IUPAC Name

5-iodo-2-methyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C8H7IN2S/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,10H2,1H3

InChI Key

ADJWAPGQGOIDHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C(=C2)I)N

Origin of Product

United States

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